4-Amino-2-hydroxy-3-methoxybenzoic acid
Overview
Description
4-Amino-2-hydroxy-3-methoxybenzoic acid is an intermediate used to prepare (aminophenyl)benzothiazoles with antitumor activities . It is also used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . It is a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO3 . The molecular weight is 167.16 . The structure includes an amino group (-NH2), a methoxy group (-OCH3), and a carboxylic acid group (-COOH) on a benzene ring .Scientific Research Applications
Enzymatic Interactions and Biotransformation
4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in enzymatic reactions, particularly with a purified enzyme system from Pseudomonas putida. This system, which demethylates and hydroxylates benzoic acid derivatives, shows interactions with various substrates including 4-methoxybenzoate and 4-hydroxy-3-methoxybenzoate (Bernhardt et al., 1973).
Nanotechnology and Controlled Release
In the field of nanotechnology, 4-hydroxy-3-methoxybenzoic acid has been encapsulated in layered double hydroxide (LDH) to create nanohybrids for controlled release of flavor, demonstrating its potential for targeted delivery applications (Hong et al., 2008).
Synthesis of Pharmaceutical Intermediates
The compound is also significant in the synthesis of pharmaceutical intermediates, as evidenced by its use in the production of amisulpride intermediates (Wang Yu, 2008).
Pharmacological Applications
Research indicates its pharmacological relevance, with studies on compounds like 4-hydroxy-3-methoxybenzoic acid showing significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, highlighting potential therapeutic uses (Li et al., 2008).
Metabolic Studies
Metabolism studies using veratric acid, closely related to 4-hydroxy-3-methoxybenzoic acid, have identified it as a metabolite of mebeverine in experiments with the incubated hen’s egg, providing insights into its metabolic pathways (Kiep et al., 2014).
Antibacterial Activity
Recent studies have synthesized novel derivatives of vanillic acid, a compound similar to 4-hydroxy-3-methoxybenzoic acid, to explore their antibacterial properties. This suggests potential applications in developing new chemotherapeutic agents (Satpute et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-hydroxy-3-methoxybenzoic acid is an O-methyltransferase-like protein, AlpH . This enzyme is responsible for the hydrazine incorporation in kinamycin biosynthesis .
Mode of Action
The compound interacts with its target, AlpH, to catalyze a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis . This reaction results in the formation of a diazo group .
Biochemical Pathways
The affected pathway is the biosynthesis of diazo compounds, which are rare natural products possessing various biological activities . The compound plays a crucial role in the formation of the characteristic diazo group, a process that has been elusive until recently .
Result of Action
It’s known that diazo compounds, which this compound helps synthesize, exhibit exceptional potency as chemotherapeutic agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the diazo group can occur spontaneously in an acidic condition . Additionally, the compound’s stability and solubility can be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in biochemical reactions, particularly in the formation of diazo compounds. It reacts with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group . This reaction is catalyzed by an O-methyltransferase-like protein, AlpH .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a diazo group. This process is catalyzed by AlpH, an O-methyltransferase-like protein . The diazo group is an important functional group in organic synthesis but rarely presents in natural products .
Properties
IUPAC Name |
4-amino-2-hydroxy-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVPTXKRHVQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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